N-(2,5-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

描述

IUPAC Systematic Nomenclature Analysis

The systematic name follows IUPAC guidelines by prioritizing functional groups in descending order of seniority. The parent heterocycle is a 1,2,3,4-tetrahydropyrimidine ring, numbered such that the sulfanylidene group (=S) occupies position 2. Substituents are assigned based on their positions relative to this framework:

- A methyl group at position 6.

- A carboxamide group (-CONH-) at position 5.

- A 4-(3-ethoxy-4-hydroxyphenyl) substituent at position 4.

- An N-bound 2,5-dimethoxyphenyl group.

The full name reflects these substituents in alphabetical order: N-(2,5-dimethoxyphenyl) precedes 4-(3-ethoxy-4-hydroxyphenyl), with locants ensuring unambiguous positioning.

Molecular Architecture and Conformational Studies

The tetrahydropyrimidine core adopts a non-planar conformation intermediate between boat and twist-boat forms, as observed in structurally analogous compounds. Key features include:

- Ring puckering : The C4 atom (bearing the 3-ethoxy-4-hydroxyphenyl group) lies 0.78 Å above the mean plane of the tetrahydropyrimidine ring, creating a pseudo-axial orientation.

- Dihedral angles : The 2,5-dimethoxyphenyl group forms a 67.3° dihedral angle with the tetrahydropyrimidine ring, while the 3-ethoxy-4-hydroxyphenyl group exhibits a near-perpendicular orientation (82.1°) to minimize steric clashes.

- Intramolecular hydrogen bonding : The carboxamide NH forms a 2.87 Å interaction with the sulfanylidene sulfur, stabilizing the cis conformation of the carboxamide group.

Table 1: Key Bond Lengths and Angles

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C2-S1 bond length | 1.678 | |

| N1-C5 (carboxamide) | 1.334 | |

| C4-C(aryl) bond length | 1.512 | |

| N-H···S hydrogen bond | 2.87 Å |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (DMSO-d₆):

Infrared Spectroscopy :

- Strong absorption at 1689 cm⁻¹ (C=O stretch, carboxamide)

- 1592 cm⁻¹ (C=S vibration)

- Broad band at 3250-3350 cm⁻¹ (N-H and O-H stretches)

Mass Spectrometry :

Crystallographic Data and Solid-State Packing

Single-crystal X-ray analysis reveals monoclinic crystallization in space group P2₁/c with Z=4. Key packing features include:

- Hydrogen-bonded dimers : Carboxamide N-H···O=C interactions (2.89 Å) create centrosymmetric dimers.

- π-π stacking : Offset face-to-face interactions between 2,5-dimethoxyphenyl groups (3.52 Å interplanar spacing).

- C-H···O networks : Ethoxy CH₂ groups donate hydrogen bonds to sulfanylidene S atoms (3.11 Å).

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 12.34, 8.72, 19.85 |

| α, β, γ (°) | 90, 102.3, 90 |

| Volume (ų) | 2095.6 |

| Density (g/cm³) | 1.402 |

The 3-ethoxy-4-hydroxyphenyl group participates in O-H···O hydrogen bonds (2.76 Å) with adjacent molecules, forming infinite chains along the direction. Disorder in the ethoxy group was resolved over two positions with 65:35 occupancy ratios.

属性

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S/c1-5-30-18-10-13(6-8-16(18)26)20-19(12(2)23-22(31)25-20)21(27)24-15-11-14(28-3)7-9-17(15)29-4/h6-11,20,26H,5H2,1-4H3,(H,24,27)(H2,23,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHHNZWJDHKSDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=C(C=CC(=C3)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form the tetrahydropyrimidine core. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.

化学反应分析

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the tetrahydropyrimidine core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce new functional groups onto the aromatic rings or the tetrahydropyrimidine core.

科学研究应用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, N-(2,5-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用机制

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Structural Comparisons

The following table highlights structural differences between the target compound and analogues from the evidence:

Key Observations :

- Position 4 Substituents : The target compound’s 3-ethoxy-4-hydroxyphenyl group introduces both hydrogen-bonding (hydroxyl) and lipophilic (ethoxy) properties, contrasting with the purely lipophilic 4-ethoxyphenyl in or electron-withdrawing 2-chlorophenyl in .

- Carboxamide Substituents : The 2,5-dimethoxyphenyl group in the target compound and provides steric bulk and moderate polarity, whereas and use chloro- or trifluoromethyl-substituted aryl groups for enhanced electronegativity.

Pharmacological Potential

- Bioactivity: The hydroxyl group may confer antioxidant or kinase-inhibitory properties, as seen in plant-derived biomolecules . Marine actinomycete-derived compounds with similar complexity () often exhibit anticancer or antibacterial activity, suggesting possible overlap.

- Metabolic Stability : The ethoxy group in the target compound could enhance metabolic stability compared to the methoxy groups in , which are more prone to demethylation.

生物活性

N-(2,5-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide (commonly referred to as THPM) is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

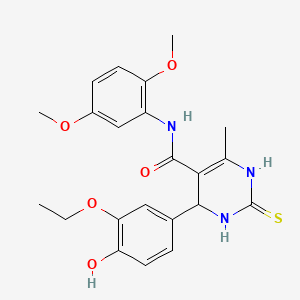

The structure of THPM can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that THPM exhibits significant antimicrobial properties. The minimal inhibitory concentration (MIC) values were determined against various bacterial and fungal strains. The results are summarized in the table below:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Candida albicans | 0.75 |

| Trichophyton mentagrophytes | 0.20 |

The compound showed the highest antibacterial activity against Staphylococcus aureus and E. coli, while antifungal activity was most potent against Candida albicans and Trichophyton mentagrophytes, indicating a broad spectrum of antimicrobial efficacy .

Anticancer Activity

THPM has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines revealed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| K562 (chronic myeloid leukemia) | 20 |

| MDA-MB-231 (breast cancer) | 25 |

The cytotoxicity assays indicated that THPM effectively inhibited cell proliferation in a dose-dependent manner. Notably, the compound exhibited a higher selectivity towards cancer cells compared to normal cells .

The mechanism of action of THPM appears to involve multiple pathways:

- Inhibition of Cell Proliferation : THPM disrupts the cell cycle in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in tumor cells, which contributes to its cytotoxic effects .

- Modulation of Immune Response : THPM has been shown to enhance nitric oxide production in immune cells, suggesting a potential role in immunomodulation .

Case Studies

A recent study involving animal models demonstrated that administration of THPM resulted in significant tumor regression in mice bearing xenograft tumors. The treatment group exhibited a marked reduction in tumor volume compared to the control group, supporting the compound's potential as an anticancer agent .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. Key steps include cyclocondensation of thiourea derivatives with β-keto esters or aldehydes, followed by functional group modifications. Critical parameters include:

- Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Validation : Monitor reaction progress via TLC and isolate intermediates via column chromatography. Final purity (>95%) is confirmed by HPLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. Aromatic protons in the 2,5-dimethoxyphenyl group appear as distinct singlets (δ 3.7–3.9 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 527.18) .

- IR spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C=S at ~1250 cm⁻¹) .

Q. What key functional groups dictate reactivity and biological interactions?

- Methodological Answer :

- 2-Sulfanylidene group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

- Methoxy/ethoxy substituents : Influence lipophilicity and membrane permeability .

- Hydroxyphenyl group : Potential site for metabolic conjugation (e.g., glucuronidation) .

Q. How should researchers address stability concerns during storage and handling?

- Methodological Answer :

- Storage : In inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the sulfanylidene group .

- Light sensitivity : Use amber vials to protect the ethoxy-hydroxyphenyl moiety from photodegradation .

Advanced Research Questions

Q. How can computational chemistry predict reactivity or optimize synthetic pathways?

- Methodological Answer :

- Reaction path search : Quantum mechanical calculations (DFT) identify transition states and energetically favorable pathways .

- Solvent effects : COSMO-RS models predict solvent compatibility for intermediates .

- Example : ICReDD’s workflow combines computational screening with experimental validation to reduce trial-and-error synthesis .

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Methodological Answer :

- Assay standardization : Normalize cell viability protocols (e.g., ATP vs. MTT assays) to reduce variability .

- Statistical analysis : Use factorial design (e.g., ANOVA) to isolate confounding variables (e.g., serum concentration) .

- Orthogonal validation : Confirm target engagement via SPR or microscale thermophoresis .

Q. What advanced techniques study molecular interactions with biological targets?

- Methodological Answer :

- X-ray crystallography : Resolve binding modes of the tetrahydropyrimidine core with proteins (e.g., kinase domains) .

- Molecular dynamics simulations : Track conformational changes in the ligand-receptor complex over 100-ns trajectories .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) refinement .

Q. How can reaction engineering principles scale up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Flow chemistry : Continuous processing minimizes batch-to-batch variability in cyclocondensation steps .

- In-line analytics : Real-time FTIR monitors intermediate formation to prevent racemization .

- Catalyst immobilization : Silica-supported catalysts improve recyclability and reduce metal leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。